molecular formula C24H26N2O4S B286215 N-(2-methoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide

N-(2-methoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide

Cat. No. B286215
M. Wt: 438.5 g/mol
InChI Key: PLYFGVBDOXBKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide, commonly known as MMB, is a chemical compound that has gained significant attention in the field of scientific research. MMB is a potent and selective inhibitor of the protein-protein interaction between the transcription factor c-Myc and its binding partner Max. This interaction plays a crucial role in the development and progression of various types of cancer.

Mechanism of Action

MMB binds to the c-Myc protein at a specific site, preventing it from interacting with its binding partner Max. This interaction is necessary for the transcriptional activity of c-Myc, and its inhibition leads to a decrease in the expression of c-Myc target genes. This, in turn, leads to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects:
Studies have shown that MMB inhibits the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. MMB has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, MMB has been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of MMB is its high selectivity for the c-Myc/Max interaction, making it a valuable tool for studying the role of c-Myc in cancer. However, MMB has some limitations as well. It is a relatively new compound, and its long-term effects on cells and tissues are not well understood. In addition, MMB is not very soluble in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on MMB. One area of interest is the development of more potent and selective inhibitors of the c-Myc/Max interaction. Another area of research is the use of MMB in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the potential use of MMB in the treatment of inflammatory diseases warrants further investigation.

Synthesis Methods

MMB can be synthesized through a multi-step process that involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with N-(4-methylbenzyl)-4-methylbenzenesulfonamide to form the corresponding amide. Finally, the amide is treated with acetic anhydride and pyridine to form MMB.

Scientific Research Applications

MMB has been extensively studied for its potential use in cancer therapy. The c-Myc protein is overexpressed in many types of cancer, and its inhibition has been shown to lead to tumor regression. MMB has been found to be a highly selective inhibitor of the c-Myc/Max interaction, making it a promising candidate for cancer treatment.

properties

Molecular Formula

C24H26N2O4S

Molecular Weight

438.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C24H26N2O4S/c1-18-8-12-20(13-9-18)16-26(31(28,29)21-14-10-19(2)11-15-21)17-24(27)25-22-6-4-5-7-23(22)30-3/h4-15H,16-17H2,1-3H3,(H,25,27)

InChI Key

PLYFGVBDOXBKNU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.